molecular formula C19H19ClN2O3 B5213072 methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate

methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate

Cat. No. B5213072
M. Wt: 358.8 g/mol
InChI Key: RIRXMPXCYDUUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate, also known as JNJ-31020028, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit a range of biological activities. In

Mechanism of Action

Methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking the D2 receptor, methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate decreases the activity of dopamine in the brain, leading to a reduction in symptoms associated with diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Biochemical and Physiological Effects:
methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to reduce the severity of motor symptoms in animal models of Parkinson's disease. Additionally, methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been shown to have anxiolytic and antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has several advantages for lab experiments. It has high selectivity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various diseases. It also has good solubility in water, which makes it easy to administer to animals in preclinical studies. However, there are also some limitations to using methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body. It also has poor blood-brain barrier penetration, which may limit its effectiveness in treating central nervous system disorders.

Future Directions

There are several future directions for the study of methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate. One area of research is the development of more potent and selective dopamine D2 receptor antagonists for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is the investigation of the potential use of methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate in clinical trials.

Synthesis Methods

The synthesis of methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate involves the condensation of 4-chloro-3-nitrobenzoic acid with 2-(1H-isoquinolin-3-yl)acetic acid, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then acylated with methyl 4-chloro-3-aminobenzoate to yield the final product.

Scientific Research Applications

Methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a selective antagonist of the dopamine D2 receptor and has shown promising results in preclinical studies for the treatment of these diseases.

properties

IUPAC Name

methyl 4-chloro-3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-19(24)14-6-7-16(20)17(10-14)21-18(23)12-22-9-8-13-4-2-3-5-15(13)11-22/h2-7,10H,8-9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRXMPXCYDUUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-chloro-3-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.